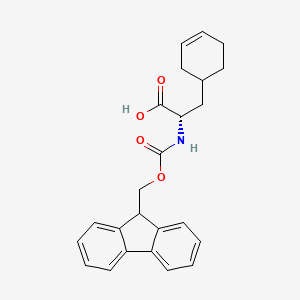
4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a dimethylaminoethoxy group, a nitrobenzyl group, and an oxobutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(dimethylamino)ethanol with sodium hydride, followed by the addition of 4-fluorobenzylamine . The resulting intermediate is then subjected to further reactions, including nitration and esterification, to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylaminoethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C), oxidizing agents like potassium permanganate (KMnO4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can modulate various biological pathways, making it a valuable tool in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylaminoethoxy group and is used in similar applications, such as surfactants and corrosion inhibitors.
4-(2-(Dimethylamino)ethoxy)benzohydrazide: This derivative is studied for its potential as a microtubule affinity regulating kinase 4 inhibitor.
Uniqueness
4-((5-(2-(Dimethylamino)ethoxy)-2-nitrobenzyl)oxy)-4-oxobutanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C15H20N2O7 |
|---|---|
Poids moléculaire |
340.33 g/mol |
Nom IUPAC |
4-[[5-[2-(dimethylamino)ethoxy]-2-nitrophenyl]methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20N2O7/c1-16(2)7-8-23-12-3-4-13(17(21)22)11(9-12)10-24-15(20)6-5-14(18)19/h3-4,9H,5-8,10H2,1-2H3,(H,18,19) |
Clé InChI |
DWISDWOMBCKEHY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=CC(=C(C=C1)[N+](=O)[O-])COC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


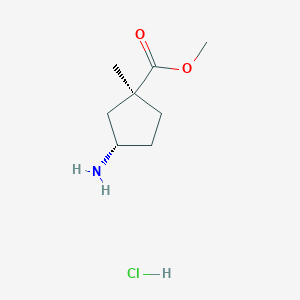
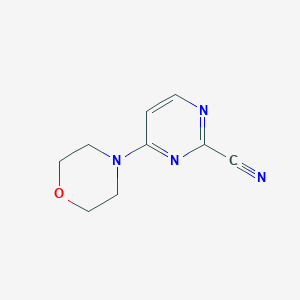
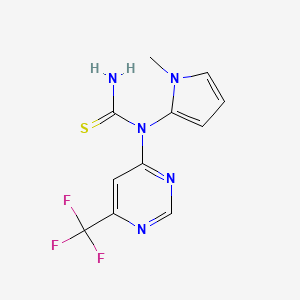
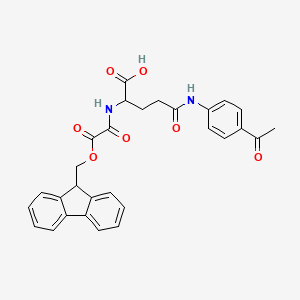
![2-isopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13347741.png)
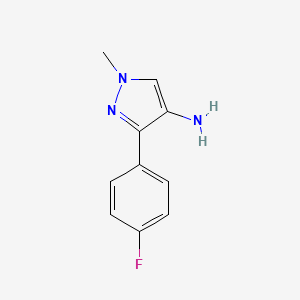
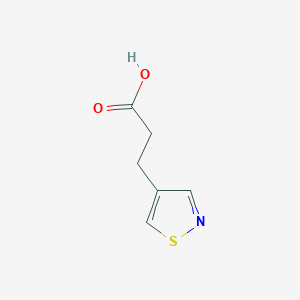

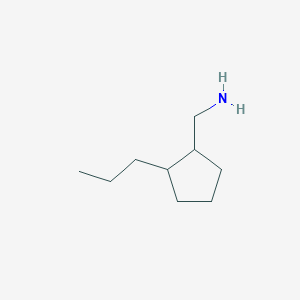
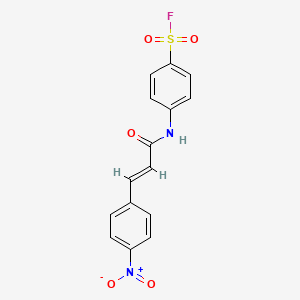

![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)
